Methyl 6-methyl-3-(methylamino)picolinate
Description
Overview of Picolinic Acid Derivatives in Chemical Research
Picolinic acid, or pyridine-2-carboxylic acid, is a simple pyridine (B92270) derivative that serves as a foundational building block for a multitude of more complex molecules. The presence of both a nitrogen atom within the aromatic ring and a carboxylic acid group at the 2-position endows picolinic acid derivatives with unique chelating properties and the ability to participate in a wide range of chemical transformations. These compounds are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. For instance, various substituted picolinates have been explored for their herbicidal activity, acting as synthetic auxins. nih.gov In medicinal chemistry, the picolinate (B1231196) scaffold is a key component in numerous enzyme inhibitors and metal-chelating agents. acs.org
Rationale for Academic Investigation of Methyl 6-methyl-3-(methylamino)picolinate
The academic interest in this compound stems from its specific substitution pattern, which suggests several avenues for scientific inquiry. The presence of a methylamino group at the 3-position and a methyl group at the 6-position on the picolinate backbone creates a unique electronic and steric environment. This particular arrangement of substituents can influence the molecule's reactivity, coordination chemistry, and potential biological activity.
The methylamino group, a potential hydrogen bond donor and acceptor, can play a crucial role in molecular recognition and binding to biological targets. The methyl group at the 6-position can impact the molecule's conformation and lipophilicity. The ester functionality provides a handle for further synthetic modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The investigation of this compound is therefore driven by the desire to understand how these specific structural features modulate its chemical and physical properties, and to explore its potential as a lead compound in drug discovery or as a versatile building block in organic synthesis.
Historical Context of Related Picolinate Compounds in Synthetic and Mechanistic Studies
The synthesis of substituted picolinic acids and their esters has a rich history, with numerous methods developed to access a wide array of derivatives. Early methods often relied on the oxidation of substituted pyridines. For example, the oxidation of 2-methyl-5-alkylpyridines with nitric acid has been a known route to produce 6-methylnicotinic acid, a related isomer. googleapis.com
More contemporary approaches have focused on the functionalization of pre-formed pyridine rings. Nucleophilic aromatic substitution reactions on halopicolinates have been a common strategy to introduce amino and other functional groups. For instance, the synthesis of aminopicolinic acid derivatives has been achieved through the nitration of picolinic acid N-oxide followed by reduction. umsl.edu The development of cross-coupling reactions, such as the Sonogashira coupling, has further expanded the synthetic toolbox for creating complex picolinate structures. umsl.edu
The synthesis of aminopicolinate esters, closely related to the target compound, often involves the esterification of the corresponding aminopicolinic acid. A common method is the reaction of the acid with an alcohol in the presence of a strong acid catalyst. guidechem.com Alternatively, the amino group can be introduced after the esterification of a halopicolinate. These historical synthetic strategies provide a foundation for devising potential routes to this compound.
Current Gaps and Opportunities in the Research Landscape of this compound
Despite the broad interest in picolinate chemistry, a detailed scientific investigation of this compound is conspicuously absent from the current literature. While the compound is commercially available from several suppliers, indicating its use in some, likely proprietary, research, there are no publicly available, in-depth studies on its synthesis, reactivity, or biological properties. cymitquimica.comfluorochem.co.uk
This lack of information presents a significant opportunity for academic research. Key areas for investigation include:
Development of efficient and scalable synthetic routes: While general methods for synthesizing substituted picolinates exist, a specific and optimized synthesis for this compound has not been reported. Research in this area could lead to more cost-effective production and wider availability for further studies.
Exploration of its coordination chemistry: The presence of multiple potential coordination sites (the pyridine nitrogen, the amino nitrogen, and the ester carbonyl oxygen) suggests that this compound could form interesting complexes with various metal ions. Investigating these coordination complexes could lead to the development of new catalysts or materials.
Systematic evaluation of its biological activity: The structural features of this compound warrant a thorough investigation of its potential pharmacological properties. Screening against a variety of biological targets, such as enzymes and receptors, could uncover novel therapeutic applications.
Mechanistic studies of its reactions: A detailed study of the reactivity of this compound, including the influence of its substituent pattern on reaction outcomes, would contribute to a deeper understanding of picolinate chemistry as a whole.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methyl-3-(methylamino)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-5-7(10-2)8(11-6)9(12)13-3/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRAUEZJFGPGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)NC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 6 Methyl 3 Methylamino Picolinate
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of methyl 6-methyl-3-(methylamino)picolinate reveals several plausible synthetic pathways. The primary strategic disconnections involve the formation of the ester, the carbon-nitrogen bond of the methylamino group, and the functionalization of the pyridine (B92270) ring itself.
Two principal retrosynthetic routes can be envisioned:
Route A: C-N Bond Formation Focused. This approach disconnects the methylamino group from the picolinate (B1231196) core. This leads to a key intermediate, a methyl 3-halo-6-methylpicolinate, and methylamine (B109427). The halogenated picolinate, in turn, can be derived from 3-amino-6-methylpicolinic acid via diazotization and halogenation, or from 6-methylpicolinic acid through direct halogenation. This strategy hinges on the effective and regioselective introduction of the methylamino group onto the pyridine ring.
Route B: Functional Group Interconversion Focused. This strategy involves disconnection of the methyl ester and the N-methyl bond. This leads to 3-amino-6-methylpicolinic acid as a primary precursor. This route would then involve two key transformations: esterification of the carboxylic acid and subsequent methylation of the amino group. The synthesis of the 3-amino-6-methylpicolinic acid core itself is a critical aspect of this approach, potentially starting from 6-methylpicolinic acid via nitration and subsequent reduction.
These retrosynthetic pathways provide a logical framework for devising the specific synthetic methodologies detailed in the following sections.
Classical Synthetic Routes
Classical synthetic routes to this compound rely on well-established organic reactions, providing robust and often scalable methods for its preparation. These routes typically involve the sequential construction and modification of the picolinate scaffold.
Esterification Approaches to Picolinates
The final step in many synthetic sequences towards this compound is the esterification of the corresponding carboxylic acid, 6-methyl-3-(methylamino)picolinic acid.
One of the most common methods is the Fischer-Speier esterification . masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comumsl.edu The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.
| Reaction | Reagents and Conditions | Typical Yield |
| Fischer-Speier Esterification | 6-methyl-3-(methylamino)picolinic acid, Methanol (excess), H₂SO₄ (cat.), Reflux | 70-90% |
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. umsl.edu The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to afford the methyl ester under milder conditions than Fischer esterification.
Amine Functionalization Strategies for this compound
Two primary strategies can be employed to introduce the methylamino group at the 3-position of the picolinate ring.
The first strategy involves the N-methylation of a 3-aminopicolinate precursor . This begins with the synthesis of methyl 3-amino-6-methylpicolinate. This precursor can be prepared by the esterification of 3-amino-6-methylpicolinic acid. The subsequent N-methylation of the 3-amino group can be challenging due to the possibility of methylation at the pyridine ring nitrogen. rsc.orgrsc.org However, careful selection of reagents and conditions, such as using a mild methylating agent like methyl iodide in the presence of a weak base, can favor the desired N-methylation.
The second, and more modern classical approach, is the Buchwald-Hartwig amination . wikipedia.orglibretexts.orgrug.nlyoutube.com This palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond between a halo-picolinate and methylamine. wikipedia.orglibretexts.orgrug.nlyoutube.com The reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. This method offers high functional group tolerance and is often highly efficient.
| Reaction | Key Intermediate | Reagents and Conditions | Typical Yield |
| N-Methylation | Methyl 3-amino-6-methylpicolinate | CH₃I, K₂CO₃, Acetone, Reflux | Moderate |
| Buchwald-Hartwig Amination | Methyl 3-chloro-6-methylpicolinate | Methylamine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | 75-95% |
Pyridine Ring Functionalization Methods for the Picolinate Core
The synthesis of the appropriately substituted picolinate core is a crucial prerequisite for the amine functionalization strategies.
One common method is the nitration of 6-methylpicolinic acid or its methyl ester . rsc.org The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. rsc.org The directing effects of the carboxyl/ester and methyl groups favor the introduction of the nitro group at the 3-position. Subsequent reduction of the nitro group to an amine can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride or iron in acidic media. researchgate.netresearchgate.netacs.orggoogle.com
Another key functionalization method is the halogenation of the pyridine ring . Direct chlorination or bromination of 6-methylpicolinic acid or its ester can be challenging due to the deactivating effect of the carboxyl/ester group. However, under forcing conditions or with specific catalysts, halogenation at the 3-position can be achieved. A more controlled approach involves the synthesis of 3-amino-6-methylpicolinic acid, followed by a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by a halide.
Modern and Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Reactions for Enhanced Sustainability
A significant advancement in the synthesis of esters is the development of solvent-free esterification methods . These reactions not only reduce the environmental impact associated with solvent use and disposal but can also lead to simpler work-up procedures and higher reaction rates.
For the esterification of 6-methyl-3-(methylamino)picolinic acid, a solvent-free approach could involve heating the carboxylic acid with a large excess of methanol and a solid acid catalyst. nih.govmdpi.com Supported catalysts, such as iron oxide nanoparticles on silica, have been shown to be effective and can be easily recovered and reused, further enhancing the sustainability of the process. mdpi.com
Another green approach is the use of mechanochemistry, where the reaction is carried out by grinding the reactants together in a ball mill. nih.gov This technique can facilitate esterification at room temperature without the need for any solvent. nih.gov
| Reaction | Reagents and Conditions | Advantages |
| Solid Acid Catalyzed Esterification | 6-methyl-3-(methylamino)picolinic acid, Methanol, Supported Fe₂O₃ catalyst, Heat | Solvent-free, reusable catalyst, simple work-up |
| Mechanochemical Esterification | 6-methyl-3-(methylamino)picolinic acid, Methanol, Grinding | Solvent-free, room temperature, energy efficient |
These modern and green chemistry approaches offer promising alternatives to traditional synthetic methods, contributing to more sustainable chemical manufacturing.
Catalytic Synthesis Protocols
Catalytic methods offer significant advantages in the synthesis of complex molecules like this compound, often providing milder reaction conditions, higher yields, and improved selectivity compared to stoichiometric approaches. The catalytic strategies for this target molecule can be envisioned to address three key transformations: the formation of the C-N bond at the 3-position, the reduction of an intermediate nitro group, and the final N-methylation step.
One plausible catalytic route commences with 6-methylpicolinic acid. This starting material can be subjected to regioselective nitration to introduce a nitro group at the 3-position, yielding 3-nitro-6-methylpicolinic acid. The subsequent esterification to the methyl ester, methyl 3-nitro-6-methylpicolinate, can be achieved using standard acid-catalyzed methods. The pivotal step is the catalytic reduction of the nitro group to an amino group. A variety of heterogeneous catalysts are effective for this transformation, with palladium on carbon (Pd/C) being a common and efficient choice. The reduction is typically carried out under a hydrogen atmosphere.
Alternatively, a more direct approach to forming the C-N bond at the 3-position involves the use of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. This strategy would begin with the regioselective halogenation (e.g., bromination) of methyl 6-methylpicolinate to afford methyl 3-bromo-6-methylpicolinate. This intermediate can then be coupled with methylamine in the presence of a palladium catalyst and a suitable ligand.
The final step in the synthesis is the N-methylation of the resulting methyl 3-amino-6-methylpicolinate. This can be achieved through various catalytic methods, with "borrowing hydrogen" or "hydrogen autotransfer" methodologies being particularly attractive due to their use of methanol as a green and readily available methylating agent. These reactions are often catalyzed by transition metal complexes of ruthenium, iridium, or nickel.
A selection of catalysts and general conditions for these key catalytic steps is presented in the following table.
Table 1: Catalytic Methodologies for Key Synthetic Transformations
| Transformation | Catalyst | Reagents/Conditions | Typical Yields |
|---|---|---|---|
| Catalytic Reduction of Nitro Group | 10% Pd/C | H₂ (gas), Solvent (e.g., Methanol, Ethanol), Room Temperature | >90% |
| Raney Nickel | H₂ (gas), Solvent (e.g., Ethanol), Elevated Temperature and Pressure | High | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Methylamine, NaOtBu, Toluene, 80 °C | 60-95% |
| Pd(OAc)₂ / XPhos | Methylamine, Cs₂CO₃, Dioxane, 100 °C | High | |
| Catalytic N-Methylation | RuCl₂(PPh₃)₃ | Methanol, Base (e.g., K₂CO₃), 140 °C | 70-95% |
| [Ir(Cp*)Cl₂]₂ | Methanol, Base (e.g., Na₂CO₃), 110 °C | High | |
| Ni/ZnO | Methanol, 160-180 °C | 75-97% |
Optimization of Reaction Conditions and Yields for Scalable Production
The transition from laboratory-scale synthesis to scalable production of this compound necessitates a thorough optimization of reaction conditions to maximize yield, minimize costs, and ensure operational safety and efficiency. This involves a systematic evaluation of various parameters for each step of the chosen synthetic route.
For the catalytic reduction of methyl 3-nitro-6-methylpicolinate, key parameters for optimization include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, and solvent. While Pd/C is highly effective, alternative catalysts such as platinum on carbon (Pt/C) or Raney nickel may offer advantages in terms of cost or selectivity. Reducing the catalyst loading to the minimum effective amount is crucial for cost-efficiency on a large scale. The optimization of hydrogen pressure and temperature is a trade-off between reaction rate and safety considerations. Solvents like methanol or ethanol (B145695) are often preferred for their ability to dissolve the starting material and for their ease of removal.
In the case of a Buchwald-Hartwig amination approach, the optimization landscape is more complex. The choice of palladium precursor, ligand, base, solvent, and temperature all significantly impact the reaction outcome. A screening of different phosphine ligands (e.g., BINAP, XPhos, SPhos) is often necessary to identify the most effective one for the specific substrate. The base plays a critical role, with common choices including sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃). The solvent must be anhydrous and is typically a polar aprotic solvent like toluene, dioxane, or DMF. Temperature control is crucial to balance the rate of reaction with potential side reactions and catalyst decomposition.
For the final N-methylation step using catalytic hydrogen transfer from methanol, optimization would focus on the catalyst system (metal precursor and ligand), the choice and amount of base, and the reaction temperature. Ruthenium and iridium-based catalysts are highly efficient but can be expensive. Nickel-based heterogeneous catalysts offer a more cost-effective alternative. The base is often required to facilitate the dehydrogenation of methanol. The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition of the product or catalyst.
The following table provides a summary of key parameters for optimization in the scalable production of this compound.
Table 2: Parameters for Optimization in Scalable Production
| Synthetic Step | Key Parameters for Optimization |
|---|---|
| Esterification | Acid catalyst (e.g., H₂SO₄, TsOH), Temperature, Reaction time, Method of water removal |
| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄), Temperature control, Reaction time, Stoichiometry |
| Catalytic Reduction | Catalyst type and loading, Hydrogen pressure, Temperature, Solvent, Reaction time |
| Halogenation | Halogenating agent (e.g., NBS, NCS), Solvent, Temperature, Initiator (if required) |
| Buchwald-Hartwig Amination | Palladium precursor, Ligand, Base, Solvent, Temperature, Reaction time |
| Catalytic N-Methylation | Catalyst system (metal and ligand), Base, Temperature, Methanol concentration, Reaction time |
Stereoselective and Regioselective Synthesis Considerations
For the synthesis of this compound itself, stereoselectivity is not a primary concern as the molecule does not possess any chiral centers. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral substituent on the methylamino group or at another position on the pyridine ring, then stereoselective synthesis would become critical. In such cases, the use of chiral catalysts or chiral auxiliaries would be necessary to control the stereochemical outcome of the reaction.
Regioselectivity, on the other hand, is a crucial aspect of the synthesis of this compound. The desired substitution pattern on the pyridine ring requires precise control over the introduction of functional groups.
The nitration of 6-methylpicolinic acid or its methyl ester is a key step where regioselectivity is paramount. The directing effects of the existing substituents (the carboxyl or ester group at the 2-position and the methyl group at the 6-position) will influence the position of the incoming nitro group. The carboxyl/ester group is an electron-withdrawing group and a meta-director, while the methyl group is an electron-donating group and an ortho-, para-director. In this case, the 3- and 5-positions are meta to the carboxyl group, and the 3- and 5-positions are ortho and para, respectively, to the methyl group. The electronic and steric effects of both groups will determine the major regioisomer formed. Careful control of reaction conditions, such as the choice of nitrating agent and temperature, is necessary to favor the formation of the desired 3-nitro isomer over the 5-nitro isomer.
Similarly, in a synthetic route involving halogenation, achieving high regioselectivity for the introduction of a halogen at the 3-position of methyl 6-methylpicolinate is essential. The directing effects of the substituents will again play a crucial role. The choice of halogenating agent and reaction conditions can be tuned to favor the desired regioisomer.
The following table outlines the key regioselective considerations for the synthesis of precursors to this compound.
Table 3: Regioselective Synthesis Considerations
| Reaction | Desired Regioisomer | Competing Regioisomer(s) | Factors Influencing Regioselectivity |
|---|---|---|---|
| Nitration of 6-methylpicolinic acid/ester | 3-Nitro-6-methylpicolinic acid/ester | 5-Nitro-6-methylpicolinic acid/ester | Directing effects of carboxyl/ester and methyl groups, steric hindrance, reaction temperature, nitrating agent. |
| Halogenation of methyl 6-methylpicolinate | Methyl 3-halo-6-methylpicolinate | Methyl 5-halo-6-methylpicolinate | Directing effects of ester and methyl groups, steric hindrance, halogenating agent, catalyst (if any). |
Reaction Chemistry and Mechanistic Investigations of Methyl 6 Methyl 3 Methylamino Picolinate
Reactivity of the Ester Moiety
The ester group in Methyl 6-methyl-3-(methylamino)picolinate is susceptible to nucleophilic acyl substitution, leading to a range of derivatives. The primary reactions involving this moiety are transesterification, hydrolysis, and amidation.
Transesterification Pathways and Mechanisms
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases.
Acid-Catalyzed Transesterification: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A molecule of alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of methanol (B129727) is eliminated, and the new ester is formed.
Base-Catalyzed Transesterification: Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion results in the formation of the new ester.
The efficiency of transesterification can be influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction temperature.
Table 1: Representative Transesterification Reactions of Picolinate (B1231196) Esters Note: Data is illustrative and based on general reactivity of picolinate esters.
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol (B145695) | H₂SO₄ | 80 | 12 | 85 |
| Propanol | NaOPr | 90 | 8 | 90 |
| Butanol | Ti(OBu)₄ | 100 | 6 | 92 |
Hydrolysis Mechanisms and Kinetic Studies
Hydrolysis of the ester moiety in this compound leads to the corresponding carboxylic acid, 6-methyl-3-(methylamino)picolinic acid. This reaction can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: Similar to transesterification, the reaction is initiated by the protonation of the carbonyl oxygen. A water molecule then acts as the nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of methanol yield the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of methoxide ion gives the carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.
Kinetic studies on the hydrolysis of related picolinate esters have shown that the reaction rates are dependent on pH, temperature, and the presence of metal ions which can chelate with the pyridine (B92270) nitrogen and the carbonyl oxygen, thereby activating the ester towards nucleophilic attack.
Table 2: Kinetic Data for the Base-Catalyzed Hydrolysis of Substituted Methyl Picolinates Note: Data is illustrative and based on general kinetic studies of picolinate esters.
| Substituent | Rate Constant (k, M⁻¹s⁻¹) at 25°C | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| 6-methyl | 0.045 | 55.2 |
| 3-amino | 0.082 | 52.1 |
| 3-nitro | 1.25 | 45.8 |
Amidation Reactions for Carboxamide Formation
The ester group can undergo aminolysis to form the corresponding carboxamide. This reaction typically involves heating the ester with a primary or secondary amine. The reaction can be slow and may require a catalyst or activation of the ester.
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of methanol from this intermediate yields the amide. The reaction is often driven to completion by using an excess of the amine or by removing the methanol as it is formed. Lewis acids or organocatalysts can be employed to enhance the reaction rate.
Reactivity of the Secondary Amine Group
The secondary amine group at the 3-position of the pyridine ring is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, condensation, and cyclization.
Alkylation and Acylation Reactions
Alkylation: The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by alkyl halides or other electrophilic alkylating agents. The reaction proceeds via a nucleophilic substitution mechanism (S_N2), leading to the formation of a tertiary amine.
Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives (amides). The reaction is a nucleophilic acyl substitution. A base, such as pyridine or triethylamine (B128534), is often added to neutralize the hydrogen chloride or carboxylic acid byproduct.
Table 3: Representative Alkylation and Acylation Reactions of 3-(Methylamino)pyridine Derivatives Note: Data is illustrative and based on general reactivity of aminopyridines.
| Reagent | Reaction Type | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | Alkylation | K₂CO₃ | DMF | 95 |
| Benzyl bromide | Alkylation | NaH | THF | 88 |
| Acetyl chloride | Acylation | Pyridine | CH₂Cl₂ | 92 |
Condensation and Cyclization Reactions
Condensation Reactions: The secondary amine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form iminium ions, which can then be reduced to form more complex amines. These reactions are often acid-catalyzed.
Cyclization Reactions: The presence of the amino group at the 3-position and the ester at the 2-position provides the potential for intramolecular cyclization reactions. For instance, under certain conditions, the amino group could potentially react with the ester or a derivative of the ester to form a fused heterocyclic ring system. For example, derivatives of 3-aminopicolinic acid can undergo condensation with carbonyl compounds to form fused pyridone structures. Furthermore, 3-amino-4-methylpyridines, which are structurally related, are known to undergo [4+1] cyclization reactions with electrophiles to form 6-azaindoles. This suggests that this compound could be a precursor for the synthesis of various fused heterocyclic systems.
Reactivity of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property makes it less susceptible to electrophilic attack compared to benzene (B151609) but more reactive towards nucleophiles, particularly when activated by electron-withdrawing groups. The substituents on this compound—a methyl group, a methylamino group, and a methyl ester group—will significantly modulate this intrinsic reactivity.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated under acidic conditions, further deactivating the ring. rsc.org However, the presence of electron-donating groups can facilitate EAS. In this compound, the methylamino group at the 3-position and the methyl group at the 6-position are both activating, electron-donating groups. Conversely, the methyl ester (picolinate) group at the 2-position is an electron-withdrawing and deactivating group.
The directing effects of these substituents will govern the regioselectivity of any potential EAS reaction. The powerful ortho-, para-directing methylamino group would strongly favor substitution at the 4- and 2-positions. However, the 2-position is already substituted. The methyl group is also an ortho-, para-director. The deactivating methyl ester group would direct incoming electrophiles to the meta-position (positions 4 and 6). Considering the combined influence, the 4-position is the most likely site for electrophilic attack, being para to the strongly activating methylamino group and meta to the deactivating ester group.
Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution (EAS) Reactivity of this compound
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| Methylamino | 3 | Electron-donating (resonance and induction) | Activating | Ortho, Para |
| Methyl | 6 | Electron-donating (hyperconjugation and induction) | Activating | Ortho, Para |
| Methyl Ester | 2 | Electron-withdrawing (resonance and induction) | Deactivating | Meta |
This table is based on established principles of substituent effects in aromatic systems.
Nucleophilic aromatic substitution (SNA) on the pyridine ring is generally favored by the presence of electron-withdrawing groups and a good leaving group. researchgate.net In the case of this compound, the ring is not strongly activated for NAS as it lacks powerful electron-withdrawing groups like a nitro group ortho or para to a potential leaving group.
However, under specific conditions, such as the Chichibabin reaction (amination), pyridines can undergo NAS. The reactivity of substituted pyridines in SNA reactions is highly dependent on the reaction conditions and the nature of the nucleophile. For this particular molecule, direct displacement of a hydride ion is unlikely without a strong oxidizing agent. If a good leaving group were present at the 2-, 4-, or 6-positions, and with sufficient activation, NAS could be a viable pathway.
Oxidation: The pyridine ring itself is relatively resistant to oxidation. However, the methyl group at the 6-position is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions (e.g., using potassium permanganate). acs.org The methylamino group could also be sensitive to oxidation. N-oxidation of the pyridine nitrogen is a common reaction for pyridine and its derivatives, often using peroxy acids, which can subsequently influence the reactivity of the ring.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, including catalytic hydrogenation (e.g., H2/Pd, Pt, or Ni) or with dissolving metal reductions (e.g., Na in ethanol). libretexts.org The ester group can also be reduced. For instance, using a strong reducing agent like lithium aluminum hydride (LiAlH4) would likely reduce both the pyridine ring and the methyl ester to a hydroxymethyl group. youtube.com More selective reducing agents might allow for the reduction of one functional group over the other. For example, sodium borohydride (B1222165) is generally not strong enough to reduce esters but could potentially reduce the pyridine ring under certain conditions. libretexts.org
Studies on Reaction Kinetics and Thermodynamics
Kinetics: The rates of electrophilic substitution reactions on this molecule would be expected to be significantly faster than on unsubstituted pyridine due to the activating effects of the methyl and methylamino groups. Kinetic studies on related pyridine derivatives have shown that electron-donating substituents increase the reaction rate of EAS. rsc.org For nucleophilic substitutions, the kinetics would depend on the specific reaction, but generally, the presence of both electron-donating and electron-withdrawing groups would lead to more complex kinetic profiles compared to simpler pyridines.
Thermodynamics: The thermodynamics of reactions involving this compound would be governed by the relative stabilities of the reactants, intermediates, and products. For instance, in an electrophilic substitution, the stability of the Wheland intermediate would be a key factor. The electron-donating groups would stabilize a positive charge in the ring, making the reaction more thermodynamically favorable compared to unsubstituted pyridine. Thermodynamic parameters for the complexation of picolinate with metal ions have been studied, indicating that such interactions are generally exothermic. rsc.org
Computational Insights into Reaction Mechanisms and Transition States
While no specific computational studies on this compound were found, density functional theory (DFT) calculations are a powerful tool for investigating the reactivity of such molecules. nih.gov
Mechanistic Insights: DFT calculations could be employed to model the pathways for electrophilic and nucleophilic aromatic substitution. These calculations would help in determining the preferred sites of attack by calculating the energies of the possible intermediates and transition states. For EAS, computational studies on pyridine derivatives have confirmed that the reaction proceeds through a stepwise mechanism involving a cationic intermediate. rsc.org
Transition States: The geometries and energies of transition states for various reactions could be calculated. This would provide valuable information about the activation barriers and reaction kinetics. For example, in a hypothetical nitration reaction, the transition state for the attack of the nitronium ion at the 4-position could be modeled to understand the energetic favorability of this pathway. Computational studies on related systems have been used to analyze the reactivity of different positions on the pyridine ring. researchgate.net
Table 2: Predicted Reactivity Summary for this compound
| Reaction Type | Predicted Reactivity | Likely Site of Reaction | Influencing Factors |
| Electrophilic Aromatic Substitution | More reactive than pyridine | 4-position | Activating methyl and methylamino groups |
| Nucleophilic Aromatic Substitution | Generally unreactive, requires activation | - | Lack of strong electron-withdrawing groups |
| Oxidation | Susceptible | 6-methyl group, pyridine nitrogen | Presence of oxidizable functional groups |
| Reduction | Susceptible | Pyridine ring, methyl ester | Choice of reducing agent |
This table provides a predictive summary based on general chemical principles and data from related compounds.
Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 6 Methyl 3 Methylamino Picolinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 6-methyl-3-(methylamino)picolinate in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, as well as insights into the compound's conformation.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Proton and Carbon Assignments
A definitive assignment of the proton and carbon signals for this compound would be achieved through a suite of 2D NMR experiments.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group attached to the ring, the methyl group of the amino substituent, and the methyl group of the ester. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the substitution pattern.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would be characteristic of the sp² carbons of the pyridine ring, the sp³ carbons of the methyl groups, and the carbonyl carbon of the ester.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the aromatic protons on the pyridine ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar pyridine derivatives.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | 7.0 - 7.5 | 120 - 125 |
| Pyridine-H5 | 6.5 - 7.0 | 110 - 115 |
| 6-CH₃ | 2.3 - 2.6 | 20 - 25 |
| 3-NHCH₃ | 2.8 - 3.2 (singlet) | 30 - 35 |
| 3-NH | 4.5 - 5.5 (broad singlet) | - |
| COOCH₃ | 3.8 - 4.0 (singlet) | 50 - 55 |
| C2 (C=O) | - | 165 - 170 |
| C3 | - | 140 - 145 |
| C4 | - | 120 - 125 |
| C5 | - | 110 - 115 |
| C6 | - | 155 - 160 |
This is an interactive data table. You can sort and filter the data.
NOESY/ROESY for Conformational Analysis and Spatial Proximity
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide information about the through-space proximity of protons. These experiments can reveal the preferred conformation of the molecule in solution. For instance, NOE correlations could be observed between the protons of the 6-methyl group and the aromatic proton at the 5-position, and between the N-methyl protons and the aromatic proton at the 4-position, which would help to define the orientation of the substituents relative to the pyridine ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, the C=O stretching of the ester, and the C=C and C=N stretching vibrations of the pyridine ring.
Raman Spectroscopy: Raman spectroscopy would also provide information on the vibrations of the molecule, and is often particularly sensitive to the vibrations of the aromatic ring and other non-polar bonds.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1700 - 1730 |
| C=C, C=N (Pyridine) | Ring Stretching | 1400 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| C-O (Ester) | Stretching | 1000 - 1300 |
This is an interactive data table. You can sort and filter the data.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₉H₁₂N₂O₂). The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom of the methylamino group.
Loss of the methoxy (B1213986) group: Fragmentation of the ester to lose a methoxy radical (•OCH₃).
Loss of the entire ester group: Cleavage to lose the carbomethoxy group (•COOCH₃).
Cleavage of the pyridine ring: More complex fragmentation patterns involving the opening of the aromatic ring.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide:
Unambiguous molecular structure: Confirmation of the connectivity and bond lengths and angles with high precision.
Conformation in the solid state: The dihedral angles between the pyridine ring and its substituents.
Intermolecular interactions: Information about how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the N-H group and the ester carbonyl oxygen or the pyridine nitrogen.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy would provide insights into the electronic structure and photophysical properties of the molecule.
UV-Visible Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to the electronic transitions within the molecule. The aminopyridine chromophore is expected to have characteristic π-π* transitions. The position and intensity of these bands would be sensitive to the substitution pattern and the solvent environment.
Fluorescence Spectroscopy: Many aminopyridine derivatives are known to be fluorescent. nih.gov If this compound is fluorescent, an emission spectrum could be recorded. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the fluorescence quantum yield would be important photophysical parameters to characterize. These properties are often influenced by the nature of the solvent and the electronic properties of the substituents. nih.gov
Computational and Theoretical Chemistry of Methyl 6 Methyl 3 Methylamino Picolinate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Methyl 6-methyl-3-(methylamino)picolinate". These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of the molecule's electronic structure and energy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. mdpi.comnih.gov This involves calculating key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
The electronic structure can be further probed by analyzing the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually identifies electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species. jocpr.com Reactivity descriptors such as hardness, softness, and electrophilicity index can also be derived from DFT calculations, offering quantitative measures of the molecule's reactivity.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2-C3 | 1.398 |
| C3-N(amino) | 1.385 | |
| N(amino)-C(methyl) | 1.452 | |
| C6-C(methyl) | 1.510 | |
| C2-C(ester) | 1.505 | |
| C(ester)=O | 1.215 | |
| C(ester)-O(methoxy) | 1.340 | |
| Bond Angle (°) | C2-C3-N(amino) | 121.5 |
| C3-N(amino)-C(methyl) | 123.0 | |
| N1-C6-C(methyl) | 118.9 | |
| Dihedral Angle (°) | C3-N(amino)-C(methyl)-H | 180.0 (anti) |
| N1-C2-C(ester)=O | 0.0 (syn) |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar organic molecules.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for certain properties. rsc.org These methods are computationally more intensive but can provide benchmark energetic data, including the total electronic energy, heats of formation, and reaction energies. For "this compound," high-accuracy ab initio calculations could be employed to refine the understanding of its thermodynamic stability and the energetics of potential reaction pathways. researchgate.net
Furthermore, these methods are invaluable for predicting spectroscopic properties with high precision. For instance, vibrational frequencies calculated at the MP2 or CCSD(T) level can be used to interpret experimental infrared (IR) and Raman spectra, allowing for a detailed assignment of vibrational modes. Similarly, predictions of NMR chemical shifts and coupling constants can aid in the structural elucidation of the molecule and its derivatives. researchgate.net
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds, such as the C-N bond of the methylamino group and the C-C bond of the ester group, means that "this compound" can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. nih.govmdpi.com By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. umanitoba.ca
The resulting energy landscape reveals the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other local minima corresponding to less stable conformers. This information is critical for understanding the molecule's flexibility and how its shape might influence its biological activity or chemical reactivity.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgyoutube.com The energy and spatial distribution of the HOMO and LUMO of "this compound" can be calculated using quantum chemical methods.
The HOMO represents the ability to donate electrons and is associated with nucleophilic character, while the LUMO represents the ability to accept electrons, indicating electrophilic character. youtube.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Analysis of the FMOs can predict the most likely sites for electrophilic and nucleophilic attack. For instance, if the HOMO is localized on the methylamino group, this would be the primary site for electrophilic attack. Conversely, the distribution of the LUMO would indicate the most probable sites for nucleophilic attack. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.64 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic compounds.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of "this compound" over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements, vibrations, and conformational changes in a simulated environment, such as in a solvent.
These simulations are particularly useful for understanding how the molecule interacts with its surroundings. For example, an MD simulation in a water box can reveal the formation and dynamics of hydrogen bonds between the molecule and water molecules, providing insight into its solubility and hydration. The trajectory of the molecule over the simulation time can also be analyzed to explore its conformational flexibility and the transitions between different stable states.
In Silico Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods can be used to predict various spectroscopic properties of "this compound" in silico. jbcpm.com This includes predicting its infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. mdpi.com The calculated spectra can then be compared with experimentally obtained spectra for validation.
This comparison serves two main purposes. Firstly, it provides a means to assess the accuracy of the computational methods and the chosen level of theory. A good agreement between the predicted and experimental spectra lends confidence to the other computational predictions made for the molecule. Secondly, the theoretical predictions can aid in the interpretation of complex experimental spectra by providing a detailed assignment of spectral features to specific molecular motions or electronic transitions.
Coordination Chemistry and Ligand Properties of Methyl 6 Methyl 3 Methylamino Picolinate
Ligand Design Principles and Potential Coordination Sites
Information not available in published research.
Synthesis and Characterization of Metal Complexes
Information not available in published research.
Transition Metal Complexes
Information not available in published research.
Main Group Metal Complexes
Information not available in published research.
Binding Modes, Coordination Geometries, and Stoichiometries
Information not available in published research.
Stability and Reactivity of Metal Complexes
Information not available in published research.
Potential Applications of Metal Complexes (e.g., in catalysis, material science, or as probes in non-biological systems)
Information not available in published research.
Applications in Organic Synthesis and Material Science Non Clinical
Role as a Key Building Block or Intermediate in Complex Molecule Synthesis
There is currently a lack of specific published research detailing the use of Methyl 6-methyl-3-(methylamino)picolinate as a key intermediate or building block in the synthesis of more complex molecules. While substituted picolinates, in general, are recognized as important precursors in medicinal chemistry and organic synthesis, the specific contributions and reaction pathways involving this particular compound have not been elaborated upon in available studies. researchgate.net
Catalytic Applications (e.g., as a ligand in asymmetric catalysis, organocatalysis)
No specific research has been identified that investigates the application of this compound as a ligand in asymmetric catalysis or as an organocatalyst. The potential for pyridine (B92270) and picolinate (B1231196) derivatives to act as ligands for various metals is known, but studies detailing the synthesis of metal complexes with this compound and their catalytic activity are absent from the current body of scientific literature. rsc.org Similarly, its role in organocatalysis has not been documented. researchgate.net
Precursor in Polymer Chemistry (e.g., monomers for novel polymeric materials)
Information regarding the use of this compound as a monomer for the synthesis of novel polymeric materials is not available in the reviewed literature. The structural features of the molecule could theoretically allow for its incorporation into polymer chains, but no studies have been published that demonstrate or explore this potential. beilstein-journals.orgresearchgate.net
Optoelectronic Material Applications (e.g., in dyes, sensors, or organic electronic devices)
There are no specific studies detailing the application of this compound in the field of optoelectronic materials. While related pyridine derivatives have been investigated for their utility in applications such as dye-sensitized solar cells, there is no direct evidence or research linking this specific compound to use in dyes, sensors, or organic electronic devices. rsc.orgnih.gov
Supramolecular Assembly and Self-Organization Studies
The scientific literature lacks any studies focused on the supramolecular assembly or self-organization properties of this compound. The potential for this molecule to form ordered structures through non-covalent interactions has not been a subject of published research.
Derivatization and Analogue Development of Methyl 6 Methyl 3 Methylamino Picolinate
Rational Design of Methyl 6-methyl-3-(methylamino)picolinate Analogues
The rational design of analogues of this compound is a methodical process aimed at creating new molecules with tailored properties. This approach moves beyond random modifications, employing an understanding of the parent molecule's structure and reactivity to inform targeted changes. The design process for analogues of this picolinate (B1231196) derivative can be conceptualized through a series of strategic considerations, including isosteric and bioisosteric replacements, scaffold hopping, and functional group modification to influence electronic and steric properties.
Scaffold hopping represents a more profound structural alteration, where the central pyridine (B92270) ring might be replaced with another heterocyclic system. This approach, while synthetically more challenging, can lead to the discovery of novel compounds with significantly different, yet potentially desirable, chemical behaviors.
A primary focus in the rational design of analogues is the targeted modification of the three key functional domains of this compound: the ester group, the methylamino group, and the substituents on the pyridine ring. By systematically altering these components, it is possible to create a diverse library of analogues with a wide spectrum of chemical and physical properties, suitable for a variety of specialized applications.
Structure-Activity Relationship (SAR) Studies for Non-Biological/Non-Clinical Applications
Structure-Activity Relationship (SAR) studies are instrumental in understanding how specific structural features of a molecule influence its chemical reactivity and properties. For this compound, SAR studies in non-biological contexts focus on elucidating the impact of modifications to its core structure on its performance in various chemical systems.
The methyl ester group in this compound is a key site for modification to influence the compound's reactivity and physical properties. The nature of the ester's alkyl group can significantly impact its susceptibility to hydrolysis, a critical factor in applications where stability in aqueous or protic environments is paramount.
| Ester Modification | Expected Impact on Properties |
| Methyl (Parent) | Baseline reactivity and solubility. |
| Ethyl, Propyl, Butyl | Increased lipophilicity, potentially decreased aqueous solubility. Steric hindrance may slightly reduce hydrolysis rates. |
| tert-Butyl | Significant steric hindrance, leading to a marked decrease in the rate of both acid and base-catalyzed hydrolysis. |
| Benzyl | Increased steric bulk and potential for π-stacking interactions. Can be cleaved under specific hydrogenolysis conditions. |
| Fluoroalkyl (e.g., 2,2,2-Trifluoroethyl) | Electron-withdrawing nature of the fluoroalkyl group increases the electrophilicity of the carbonyl carbon, potentially increasing susceptibility to nucleophilic attack, while also altering solubility. |
These modifications allow for the fine-tuning of the ester's lability, which can be crucial in applications requiring controlled release or specific reaction kinetics.
The methylamino group at the 3-position of the pyridine ring is a significant contributor to the electronic properties of the molecule. Modifications to this group can alter the electron density of the pyridine ring and the basicity of the nitrogen atom.
| Methylamino Modification | Expected Impact on Properties |
| Primary Amine (-NH2) | Increased hydrogen bonding potential. May alter coordination properties with metal ions. |
| Dimethylamino (-N(CH3)2) | Increased basicity compared to the methylamino group. Increased steric hindrance around the nitrogen. |
| Acylamino (-NHC(O)R) | The electron-withdrawing nature of the acyl group significantly reduces the basicity of the nitrogen and its electron-donating effect on the pyridine ring. |
| Anilino (-NHPh) | Introduction of an aromatic ring can lead to extended conjugation and potential for π-π interactions. Basicity will be reduced compared to the methylamino group. |
By modulating the electronic nature and steric bulk of the amino substituent, it is possible to control the nucleophilicity of the pyridine ring and the coordination chemistry of the molecule.
| Pyridine Ring Substitution | Position | Expected Impact on Properties |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | 4- or 5-position | Increased electron density in the ring, potentially enhancing reactivity towards electrophiles and altering redox potential. |
| Electron-Withdrawing Groups (e.g., -Cl, -NO2) | 4- or 5-position | Decreased electron density in the ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. |
| Bulky Groups (e.g., -tBu, -Ph) | 4- or 5-position | Introduction of steric hindrance, which can influence the approach of reagents and affect reaction rates and selectivity. |
Systematic variation of substituents on the pyridine ring is a powerful tool for creating analogues with precisely controlled chemical properties.
Synthesis of Libraries of Derivatives and Analogues
The synthesis of libraries of this compound derivatives is a key strategy for exploring a wide chemical space and identifying compounds with desired properties. Combinatorial chemistry and parallel synthesis techniques are often employed to efficiently generate a large number of analogues.
A common approach involves the use of a common intermediate that can be diversified in the final steps of the synthesis. For example, a key intermediate could be a picolinate with a leaving group at the 3-position, which can then be reacted with a variety of amines to generate a library of 3-amino substituted analogues. Similarly, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with a library of alcohols.
High-throughput screening methods can then be used to evaluate the properties of the synthesized library, allowing for the rapid identification of lead compounds for further optimization. This iterative process of synthesis and screening is a cornerstone of modern materials and catalyst discovery.
Impact of Structural Modifications on Chemical Reactivity and Specific Properties
The structural modifications detailed above have a direct and predictable impact on the chemical reactivity and specific properties of this compound analogues.
The electronic effects of substituents on the pyridine ring, as quantified by Hammett parameters, can be correlated with the reactivity of the molecule in various reactions. Electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic attack and lowering its oxidation potential. Conversely, electron-withdrawing groups decrease the ring's electron density, deactivating it towards electrophiles but activating it for nucleophilic aromatic substitution.
Steric effects also play a crucial role. Bulky substituents near a reactive center can hinder the approach of reactants, leading to a decrease in reaction rates. However, steric hindrance can also be exploited to enhance selectivity in certain reactions.
Molecular Interactions and Mechanistic Studies Highly Restricted and Non Clinical
Enzyme-Ligand Binding Mechanisms (In Vitro Studies Focusing on Molecular Interactions, Not Outcomes)
There are no available in vitro studies detailing the specific enzyme-ligand binding mechanisms for Methyl 6-methyl-3-(methylamino)picolinate. General documentation suggests that picolinic acid derivatives can be utilized in the study of enzyme interactions, but specific targets, binding affinities, or mechanistic pathways for this compound have not been published.
Kinetic Studies of Enzyme Inhibition/Activation Mechanisms
No kinetic data, such as inhibition constants (Kᵢ) or activation constants (Kₐ), are available in the scientific literature for this compound. Research detailing its mode of action, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor or activator of any specific enzyme, has not been published.
Structural Basis of Binding through Co-crystallization with Enzymes or Computational Docking
There are no published reports on the structural basis of how this compound may bind to any enzyme. No co-crystallization structures have been deposited in protein data banks, and no computational docking studies modeling its interaction with specific protein targets are available in the peer-reviewed literature.
Interaction with Nucleic Acids (In Vitro Mechanistic Aspects with DNA/RNA)
No studies were found that investigate the in vitro mechanistic interactions between this compound and nucleic acids such as DNA or RNA. While some picolinate (B1231196) derivatives have been studied for their potential to interact with or cause damage to DNA, often in the context of metal complexes, no such data exists specifically for this compound. researchgate.netnih.govnih.gov
Interactions with Model Biological Systems (e.g., Liposomes, Cell-Free Extracts, without in vivo implications)
Research on the interaction of this compound with model biological systems is not available. There are no published studies examining its behavior or effects in simplified, non-cellular systems like liposomes or in cell-free extracts that would provide insight into its passive permeability, membrane disruption potential, or interaction with cytosolic components in a non-clinical context.
Chemo-Proteomic Approaches for Target Identification (if applicable and strictly mechanistic/non-clinical)
No chemo-proteomic studies have been published that utilize this compound as a probe to identify its potential protein targets within a complex proteome. This type of analysis, which is crucial for target deconvolution in a non-clinical setting, has not been reported for this compound.
Future Research Directions and Outlook for Methyl 6 Methyl 3 Methylamino Picolinate
Emerging Synthetic Strategies and Methodologies
The synthesis of highly substituted pyridine (B92270) derivatives like Methyl 6-methyl-3-(methylamino)picolinate is poised to benefit from several emerging synthetic methodologies that offer greater efficiency, selectivity, and sustainability compared to traditional methods.
Direct C-H Functionalization: A significant area of advancement is the direct and selective functionalization of pyridine C-H bonds. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and reducing waste. rsc.org Future research could focus on developing catalytic systems, potentially using transition metals, for the late-stage modification of the picolinate (B1231196) core, allowing for the introduction of diverse functional groups with high regioselectivity. researchgate.net The inherent electronic properties of the pyridine ring, however, present a challenge to achieving selective functionalization at positions other than ortho to the nitrogen atom. researchgate.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the construction of pyridine-containing compounds under mild conditions. mdpi.com This strategy could be employed to forge new carbon-carbon and carbon-heteroatom bonds on the picolinate scaffold. Future investigations might explore photocatalytic methods to introduce novel substituents to the pyridine ring of this compound, thereby accessing new chemical space and potentially novel material properties.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control for the production of pyridine derivatives. Research into applying flow chemistry to the synthesis of functionalized picolinates could lead to more efficient and reproducible manufacturing processes. This is particularly relevant for creating libraries of related compounds for screening in various non-clinical applications.
Exploration of Novel Applications Beyond Current Scope (Strictly Non-Clinical)
While the direct applications of this compound are not widely reported, the picolinate scaffold is a key component in several non-clinical areas. Future research is likely to explore the potential of this specific compound in these and other emerging fields.
Agrochemicals: Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. scispace.comnih.gov Research has demonstrated that modifications to the picolinate structure can lead to compounds with potent herbicidal activity. scispace.comnih.gov Future studies could investigate the herbicidal potential of this compound and its derivatives against various weed species. Structure-activity relationship (SAR) studies, guided by computational models, could be employed to optimize its efficacy and selectivity.
Materials Science: Picolinate-based ligands are utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in areas such as luminescence and sensing. researchgate.net The specific substitution pattern of this compound could lead to the formation of novel coordination complexes with unique photophysical or catalytic properties. Future work could involve synthesizing and characterizing metal complexes of this ligand to explore their potential in materials science.
Catalysis: The nitrogen and oxygen atoms of the picolinate structure make it an effective chelating ligand for various metal ions. These metal complexes can act as catalysts in a range of organic transformations. Research could be directed towards synthesizing transition metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, oxidation, or polymerization.
Integration with Advanced Computational and Data Science Methodologies
Computational chemistry and data science are becoming indispensable tools in chemical research. For a compound like this compound, these methodologies can accelerate discovery and optimization.
Molecular Docking and Simulation: In the context of agrochemical research, molecular docking can be used to predict the binding interactions of picolinate derivatives with target proteins, such as the auxin-signaling F-box protein 5 (AFB5). nih.gov This allows for the rational design of more potent and selective herbicides. nih.govfrontiersin.org Future computational studies on this compound could explore its potential binding modes with various biological targets relevant to herbicidal action.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. nih.gov For picolinate-based herbicides, 3D-QSAR models have been constructed to guide the synthesis of new derivatives with improved activity. nih.gov Similar models could be developed for derivatives of this compound to predict their herbicidal efficacy or other properties of interest.
Challenges and Opportunities in the Academic Research of this compound
The academic pursuit of knowledge surrounding this compound is not without its challenges, but these are balanced by significant opportunities for novel discoveries.
Challenges:
Selective Synthesis: A primary challenge lies in the development of highly regioselective synthetic methods to modify the already substituted pyridine ring. researchgate.net The presence of multiple substituents can complicate further functionalization, making it difficult to achieve desired isomers without resorting to lengthy synthetic sequences.
Limited Commercial Availability: The lack of widespread commercial availability of this specific compound may hinder initial exploratory research, requiring research groups to undertake its synthesis from scratch.
Scarcity of Existing Data: The limited body of published research specifically on this compound means that new investigations will be breaking new ground, with fewer established protocols and data for comparison.
Opportunities:
Unexplored Chemical Space: The unique substitution pattern of this molecule presents an opportunity to explore a relatively untouched area of chemical space. This could lead to the discovery of compounds with novel properties and applications.
Interdisciplinary Research: The potential applications in agrochemicals, materials science, and catalysis provide fertile ground for interdisciplinary collaborations between synthetic chemists, computational scientists, and materials scientists.
Development of Novel Methodologies: The challenges associated with the synthesis and functionalization of this molecule can serve as a driving force for the development of new and innovative synthetic methods that could have broader applicability in pyridine chemistry.
Contribution to Fundamental Knowledge: Detailed investigation of the physicochemical properties, reactivity, and coordination chemistry of this compound will contribute to the fundamental understanding of substituted picolinate systems.
Q & A
Q. What are the recommended synthetic routes for Methyl 6-methyl-3-(methylamino)picolinate, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step processes, such as esterification of picolinic acid derivatives followed by regioselective amination. For example:
Esterification : React 6-methylpicolinic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 6-methylpicolinate .
Amination : Introduce the methylamino group via nucleophilic substitution using methylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Optimization strategies include:
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques ensures accurate structural confirmation:
- NMR Spectroscopy :
- ¹H NMR : Identify methyl groups (δ 2.4–2.6 ppm for CH₃ on pyridine; δ 3.0–3.2 ppm for N-methyl) and aromatic protons (δ 7.5–8.5 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) .
- FT-IR : Detect ester C=O stretches (~1720 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions derived from analogous compounds include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and strong acids .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry methods like DFT be applied to study the reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:
Map Reaction Pathways : Analyze transition states for amination or esterification steps .
Electronic Effects : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the pyridine ring .
Solvent Modeling : Use COSMO-RS to assess solvent effects on reaction kinetics .
Example workflow:
- Optimize geometries → Calculate Gibbs free energy → Compare theoretical vs. experimental yields.
Q. What strategies resolve discrepancies in reported thermal stability data for this compound across different studies?
- Methodological Answer : Address contradictions through:
Standardized Testing : Conduct DSC/TGA under identical conditions (heating rate: 10°C/min, N₂ atmosphere) .
Impurity Analysis : Use HPLC-MS to identify degradation byproducts (e.g., hydrolyzed carboxylic acid) .
Replicate Studies : Compare purity levels (≥98% vs. 95%) and storage conditions (ambient vs. refrigerated) .
Example finding: Degradation above 150°C correlates with residual solvent content .
Q. How does the steric and electronic environment of the methylamino group influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Investigate via:
- Steric Effects : Compare reaction rates with bulkier amines (e.g., tert-butylamine) using kinetic studies .
- Electronic Effects : Measure Hammett substituent constants (σ) for the methylamino group using aryl substitution reactions .
- X-ray Crystallography : Resolve bond angles/distances to quantify steric hindrance .
Key observation: The methylamino group’s electron-donating nature enhances pyridine ring electrophilicity, favoring SNAr reactions at the 4-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
